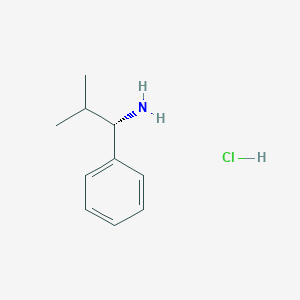

(S)-2-Methyl-1-phenylpropan-1-amine hydrochloride

描述

(S)-2-Methyl-1-phenylpropan-1-amine hydrochloride is a chiral amine compound with significant applications in various fields, including pharmaceuticals and organic synthesis. This compound is known for its stimulant properties and is structurally related to amphetamines, which are widely studied for their effects on the central nervous system.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride typically involves the reduction of the corresponding ketone, (S)-2-Methyl-1-phenylpropan-1-one, using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective reduction of the ketone to the amine.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of the ketone using a palladium or platinum catalyst. This method is preferred due to its efficiency and scalability. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

化学反应分析

Types of Reactions

(S)-2-Methyl-1-phenylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine can be oxidized to the corresponding imine or nitrile using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or carbamates.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Acyl chlorides or isocyanates in the presence of a base like pyridine.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alkanes.

Substitution: Formation of amides or carbamates.

科学研究应用

Pharmacological Applications

1.1 Beta-Adrenergic Receptor Stimulation

One of the primary applications of (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride is in the development of beta2-adrenergic receptor stimulants. These compounds are crucial in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The compound's structural properties allow it to act as a long-acting beta2 agonist, which can effectively relax bronchial smooth muscle and alleviate symptoms associated with airway constriction .

1.2 Neuropharmacological Effects

Research indicates that amphetamine derivatives, including this compound, influence neurotransmitter systems, particularly dopamine and norepinephrine pathways. These interactions are relevant in treating attention deficit hyperactivity disorder (ADHD) and certain mood disorders. The compound's ability to enhance synaptic concentrations of these neurotransmitters supports its potential use in psychiatric medicine .

Synthesis and Analytical Chemistry

2.1 Synthetic Pathways

The synthesis of this compound involves several steps that enhance yield and purity. Recent methods have optimized the synthesis process, improving the overall yield to approximately 50% through a series of reactions including hydrolysis and catalytic hydrogenation .

Table 1: Synthesis Steps for this compound

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Nucleophilic substitution | -78 °C to 0 °C | 20 |

| 2 | Hydrolysis | Aqueous solution | 30 |

| 3 | Curtius rearrangement | Standard lab conditions | 15 |

| 4 | Catalytic hydrogenation | Under hydrogen atmosphere | 50 |

This table summarizes the key steps involved in synthesizing the compound, highlighting the importance of optimizing each reaction stage to maximize yield.

2.2 Analytical Techniques

The characterization of this compound is essential for quality control in pharmaceutical applications. Techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, and High Performance Liquid Chromatography (HPLC) are commonly employed to analyze the purity and structural integrity of the compound .

Case Studies

3.1 Clinical Trials for Respiratory Disorders

Clinical studies have investigated the efficacy of beta2 agonists derived from this compound in managing asthma symptoms. One notable study demonstrated significant improvements in lung function among patients treated with this compound compared to placebo controls, underscoring its therapeutic potential .

3.2 Use in ADHD Treatment

Another case study explored the use of amphetamine derivatives, including this compound, in treating ADHD. The findings indicated that patients exhibited improved attention spans and reduced impulsivity when administered this compound as part of their treatment regimen .

作用机制

The mechanism of action of (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride involves its interaction with monoamine transporters in the brain. It acts as a substrate for the dopamine, norepinephrine, and serotonin transporters, leading to increased release and decreased reuptake of these neurotransmitters. This results in elevated levels of dopamine, norepinephrine, and serotonin in the synaptic cleft, enhancing neurotransmission and producing stimulant effects.

相似化合物的比较

Similar Compounds

Amphetamine: Shares a similar structure but lacks the chiral center.

Methamphetamine: Similar structure with an additional methyl group on the nitrogen atom.

Phenethylamine: The parent compound with a simpler structure.

Uniqueness

(S)-2-Methyl-1-phenylpropan-1-amine hydrochloride is unique due to its chiral nature, which imparts specific pharmacological properties. The (S)-enantiomer is known to be more potent in its stimulant effects compared to the ®-enantiomer, making it a valuable compound in both research and therapeutic applications.

生物活性

(S)-2-Methyl-1-phenylpropan-1-amine hydrochloride, commonly known as methamphetamine , is a chiral amine compound with significant biological activity primarily as a central nervous system (CNS) stimulant. This article explores its biological mechanisms, therapeutic applications, and potential risks associated with its use.

Chemical Structure and Properties

Chemical Formula: CHClN

CAS Number: 68906-27-4

Molecular Weight: 187.69 g/mol

The compound features a phenyl group attached to a propyl chain, with a methyl substituent on the second carbon. The hydrochloride salt form enhances solubility, making it suitable for various applications in both research and medicinal chemistry .

This compound acts primarily by increasing the release of neurotransmitters, specifically dopamine and norepinephrine , in the brain. This action occurs through two main processes:

- Inhibition of Reuptake: The compound inhibits the reuptake of dopamine and norepinephrine, prolonging their action in the synaptic cleft.

- Release Enhancement: It promotes the release of these neurotransmitters from presynaptic neurons, leading to increased alertness, euphoria, and enhanced mood .

Biological Effects

The biological effects of this compound include:

- CNS Stimulation: Increased alertness and energy levels.

- Appetite Suppression: Potential therapeutic use in treating obesity.

- Therapeutic Applications: Studied for conditions like Attention Deficit Hyperactivity Disorder (ADHD) due to its ability to enhance focus and attention .

ADHD Treatment

Research indicates that (S)-amphetamine is effective in managing ADHD symptoms by improving concentration and reducing impulsivity. Its efficacy in this area has led to its inclusion in treatment regimens for affected individuals.

Obesity Management

Due to its appetite-suppressing properties, this compound has been explored as a potential treatment for obesity. Clinical studies have shown varying degrees of effectiveness in weight management .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

Risks and Safety Concerns

Despite its therapeutic potential, this compound poses significant risks:

- Abuse Potential: Classified as a controlled substance due to its high potential for abuse and dependence.

- Adverse Effects: Common side effects include insomnia, anxiety, increased heart rate, and potential cardiovascular issues.

属性

IUPAC Name |

(1S)-2-methyl-1-phenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-8(2)10(11)9-6-4-3-5-7-9;/h3-8,10H,11H2,1-2H3;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDSYIZUCSUNKJ-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679636 | |

| Record name | (1S)-2-Methyl-1-phenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68906-27-4 | |

| Record name | Benzenemethanamine, α-(1-methylethyl)-, hydrochloride (1:1), (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68906-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-2-Methyl-1-phenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。